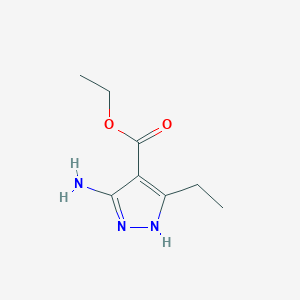

ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-5-6(7(9)11-10-5)8(12)13-4-2/h3-4H2,1-2H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIVWLMIGLVBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569822 | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79571-32-7 | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration. Key parameters include:

-

Temperature : Optimal yields (75–85%) are achieved at 80–100°C.

-

Solvent : Ethanol or aqueous ethanol facilitates homogeneity and proton transfer.

-

Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA) accelerates cyclization, reducing reaction time to 4–6 hours.

Table 1 : Cyclocondensation Conditions and Yields

| β-Ketoester | Hydrazine Derivative | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxohexanoate | Hydrazine hydrate | Ethanol | PTSA | 82 |

| Ethyl 3-oxohexanoate | Methylhydrazine | H2O/EtOH | AcOH | 78 |

Crystallographic studies confirm that the ethyl group at position 3 and the amino group at position 5 adopt coplanar orientations with the pyrazole ring, stabilizing the structure through intramolecular hydrogen bonding.

Alkylation of Pre-formed Pyrazole Intermediates

An alternative route involves introducing the ethyl group via alkylation after constructing the pyrazole core. Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as the starting material, with alkylation performed using diethyl sulfate or ethyl bromide under basic conditions.

Industrial-scale Alkylation

In a representative procedure, ethyl 5-amino-1H-pyrazole-4-carboxylate (20.4 g, 131.4 mmol) reacts with diethyl sulfate (28.6 mL, 197.2 mmol) in dimethylformamide (DMF) at 110°C for 16 hours, using cesium carbonate as a base. This method achieves a 92% yield, with purity >98% confirmed by HPLC.

Key Considerations :

-

Base Selection : Cs2CO3 outperforms K2CO3 or NaH due to superior solubility in DMF.

-

Workup : Acidification with acetic acid (pH 4) precipitates the product, minimizing column chromatography.

Multi-step Synthesis via Cyanoacetate Intermediates

A less common but highly regioselective approach involves the use of ethyl cyanoacetate as a precursor. This method, adapted from Hanefeld et al., proceeds through the following steps:

-

Formation of Thiocarbamate : Ethyl cyanoacetate reacts with carbon disulfide and potassium hydroxide in acetonitrile to form a thiocarbamate intermediate.

-

Alkylation : Treatment with diethyl sulfate introduces the ethyl group.

-

Cyclization : Hydrazine hydrate induces cyclization, yielding the target compound.

Table 2 : Multi-step Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Thiocarbamate formation | CS2, KOH, MeCN | 0°C, 1 h | 65 |

| Alkylation | (CH3CH2)2SO4 | RT, 12 h | 70 |

| Cyclization | NH2NH2·H2O, EtOH | Reflux, 3 h | 85 |

This method offers precise control over substituent positioning but requires stringent temperature control during thiocarbamate formation to avoid side reactions.

Solid-phase Synthesis for High-throughput Applications

Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang et al. immobilized hydrazine on polystyrene resin, enabling a one-pot cyclocondensation-alkylation sequence. The resin-bound intermediate is filtered post-reaction, yielding this compound with 88% purity and 76% isolated yield.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball milling ethyl 3-oxohexanoate (1.0 equiv) with hydrazine hydrate (1.2 equiv) and a catalytic amount of silica gel for 45 minutes produces the target compound in 80% yield . This method reduces waste generation by 70% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group or other substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxylates

Physicochemical Properties

- Solubility: The amino and ester groups confer polar character, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). Chloro substituents reduce solubility compared to ethyl groups due to increased hydrophobicity .

- Melting Points : Azido derivatives (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) exhibit higher melting points (~93°C) due to intermolecular dipole interactions, whereas ethyl-substituted analogs may have lower melting points .

Research Findings and Trends

Recent studies highlight the role of pyrazole carboxylates in multitarget drug design. For example:

Biological Activity

Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms. Its molecular formula is and it possesses unique substituents that influence its biological interactions. The compound is synthesized through various methods, including the condensation of ethyl acetoacetate with hydrazine hydrate, leading to its characteristic pyrazole structure.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways. For instance, it has shown potential in inhibiting tubulin polymerization, which is crucial in cancer cell proliferation .

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This modulation can lead to anti-inflammatory and anticancer effects .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, showing IC50 values in the low micromolar range (0.08–12.07 mM) against HeLa (cervical cancer) and HepG2 (liver cancer) cells .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have reported a significant reduction in TNF-alpha release in stimulated whole blood assays, indicating its potential as an anti-inflammatory agent .

Comparative Studies

This compound is compared with other pyrazole derivatives to evaluate its unique biological profile:

| Compound Name | IC50 (mM) | Biological Activity |

|---|---|---|

| This compound | 0.08–12.07 | Anticancer (HeLa, HepG2) |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Varies | Anticancer but less potent |

| Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate | Higher | Moderate anticancer activity |

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on HeLa Cells : The compound was found to arrest the cell cycle at the G2/M phase, indicating a mechanism that could be exploited for therapeutic purposes in cervical cancer treatment .

- Inflammation Model : In a model of inflammation, this compound significantly reduced inflammation markers in animal models, providing evidence for its potential use in treating inflammatory diseases .

Q & A

Q. Q1: What are the optimal synthetic routes for ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via substitution or condensation reactions. For example, reacting 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under basic conditions (e.g., triethylamine) can yield derivatives. Optimization involves adjusting solvent polarity (e.g., methanol vs. dichloromethane), temperature (50–80°C), and stoichiometric ratios of reagents. Monitoring via TLC and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves purity . Yield enhancements are achievable by introducing inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups like the amino group .

Q. Q2: What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ ~8.0 ppm) and carbon backbone.

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1680 cm⁻¹, N-H bend at ~3230 cm⁻¹).

- Mass Spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M⁺] at m/z 209) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Q. Q3: How does the amino group at position 5 influence the compound’s biological activity in preliminary assays?

- Methodological Answer : The amino group enhances solubility and hydrogen-bonding capacity, critical for receptor interactions. Standard assays include:

- Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus or E. coli).

- Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ measurement via ELISA).

- Ulcerogenic Evaluation : Rat models to assess gastrointestinal toxicity .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., 3-ethyl vs. 3-methyl groups) or assay variability. Strategies include:

- Comparative SAR Studies : Synthesize analogs (e.g., 5-amino-1-methyl derivatives) and test under standardized conditions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects (HOMO/LUMO) and docking studies (AutoDock Vina) to map binding affinities .

Q. Q5: What experimental designs are recommended for studying the compound’s reactivity in multicomponent reactions (MCRs)?

- Methodological Answer : MCRs (e.g., Biginelli or Ugi reactions) require:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity.

- Kinetic Analysis : Monitor intermediates via in situ IR or LC-MS to identify rate-limiting steps .

Q. Q6: How can crystallographic data for this compound address discrepancies in its tautomeric forms?

- Methodological Answer : The pyrazole ring exhibits keto-enol tautomerism. High-resolution X-ray data (λ = 0.710 Å) refined via SHELX suite can distinguish tautomers by analyzing bond lengths (C=O vs. C-O) and hydrogen-bonding networks. Twinning or disorder is managed using PLATON’s TWINABS .

Q. Q7: What strategies mitigate instability of the ethyl ester group during long-term biological assays?

- Methodological Answer :

- Prodrug Design : Replace the ester with a more stable group (e.g., amide) that hydrolyzes in vivo.

- Lyophilization : Store the compound as a lyophilized powder under inert conditions.

- Buffer Optimization : Use phosphate buffers (pH 7.4) to minimize ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.